2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester
Description
2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester (CAS: 559210), also known as ethyl (4-chlorobenzoyl)acetate or ethyl 3-(4-chlorophenyl)-3-oxopropanoate, is a β-keto ester characterized by a 4-chlorophenyl group at position 2 and a ketone moiety at position 3 of the propanoic acid ethyl ester backbone . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its reactivity stems from the electron-withdrawing ketone group, which facilitates nucleophilic additions and cyclization reactions.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPLYUHKZIFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-3-oxo-propanoic acid ethyl ester, also known as ethyl 3-(4-chlorophenyl)-3-oxopropanoate, is a compound with significant biological activity. Its structure includes a chlorophenyl group, which contributes to its pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.
- Chemical Formula : C11H11ClO3
- CAS Number : 33691-09-7
- Molecular Weight : 232.66 g/mol
Biological Activities
The compound has been investigated for various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|-----------------------|----------|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa| 13.40 |
-
Antioxidant Properties :
- The compound has demonstrated the ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
-
Anti-inflammatory Effects :
- Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial metabolism or inflammatory pathways, thereby exerting its antimicrobial and anti-inflammatory effects.
- Free Radical Scavenging : The presence of the chlorophenyl group enhances its ability to neutralize reactive oxygen species (ROS), contributing to its antioxidant activity.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on various synthesized compounds, including this compound, showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) indicating that the chlorine substituent plays a crucial role in enhancing antimicrobial potency .
- Research on Antioxidant Activity :
Comparative Analysis
When compared to similar compounds, such as other chlorinated phenyl derivatives, this compound shows enhanced biological activity due to its unique structural features.
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Chloroacetophenone | Moderate | Low |
| Ethyl 4-chloroacetoacetate | Low | Moderate |
Chemical Reactions Analysis
Cyclocondensation Reactions
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate serves as a key intermediate in heterocyclic synthesis. Its β-keto ester functionality enables cyclization with nitrogen and carbon nucleophiles.
Mechanistic Insight:
-
The β-keto ester undergoes Knoevenagel condensation with active methylene nitriles, followed by cyclization to form pyridazine or pyridine derivatives .
-
With DMF-DMA, enamine formation triggers cyclization to pyrazolo[3,4-c]pyridines via intramolecular nucleophilic attack .
Tandem Condensation-Cyclization
The compound participates in one-pot multicomponent reactions to generate bioactive heterocycles.
Example Synthesis :
-
Condensation: React with benzoylacetonitrile under acidic conditions.
-
Cyclization: Use POCl₃ or AlCl₃ to form oxazole or pyridine cores.
Nucleophilic Additions and Functionalization
The active methylene group undergoes nucleophilic attacks, enabling diverse derivatization.
Key Findings:
-
The β-keto ester reacts with acrylonitrile in alkaline media to form quinolinone derivatives via Michael addition .
-
Reductive amination with amino acid esters generates intermediates for hydantoin synthesis .
Hydrolysis and Ester Conversion
The ethyl ester group is hydrolyzed to carboxylic acids under basic conditions.
| Conditions | Product | Application | Source |
|---|---|---|---|
| NaOH (aqueous ethanol, 25°C) | 3-(4-Chlorophenyl)-3-oxopropanoic acid | Precursor for metal-organic frameworks |
Data:
Stereoselective Olefination
The compound facilitates ketonization-olefination reactions in indole chemistry.
| Substrate | Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Indole derivatives | AlCl₃, toluene, reflux | 3-Acylindoles with α,β-unsaturation | >90% E-isomer |
Mechanism:
-
The β-keto ester acts as an acylating agent, forming enol intermediates that undergo olefination with indoles .
Intramolecular Cyclizations
Intramolecular reactions yield fused polycyclic systems.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Glycosyl olefinic ester | Nitromethane, K₂CO₃, reflux | Isoxazole-linked glycoconjugates | 85% |
Application:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Physicochemical Properties
- Lipophilicity : The benzyl-substituted derivative (C₁₃H₁₅ClO₃) exhibits higher logP values than the target compound due to the hydrophobic benzyl group, making it more suitable for lipid-rich environments .
- Melting Points : Hydroxy-containing derivatives (e.g., 96–98°C ) are solids at room temperature, whereas β-keto esters (e.g., target compound) are semi-solids or liquids.
- Reactivity: Cyanoacrylate derivatives (e.g., ) show rapid polymerization under moisture due to the electron-deficient α,β-unsaturated system, unlike the target compound’s β-keto ester .
Q & A
Q. How can the synthesis of 2-(4-chlorophenyl)-3-oxo-propanoic acid ethyl ester be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves esterification of 3-(4-chlorophenyl)-3-oxopropanoic acid with ethanol under acid catalysis. Critical parameters include:
- Catalyst selection : Sulfuric acid or HCl are commonly used, but milder catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions .
- Reflux conditions : Ethanol as a solvent under reflux (78°C) ensures efficient esterification. Excess ethanol drives equilibrium toward ester formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the ester from unreacted acid or byproducts .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : H and C NMR confirm the ester carbonyl (δ ~170 ppm), 4-chlorophenyl protons (δ 7.3–7.5 ppm), and ethyl group (δ 1.2–4.3 ppm) .
- LC/MS : Retention time and molecular ion peaks (e.g., [M+H] at m/z 255.06) validate purity and structure .
- X-ray crystallography : Resolves stereochemistry of intermediates, as demonstrated in spirocyclic derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this ester in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT calculations : Model the electron density of the carbonyl group to predict susceptibility to nucleophiles (e.g., amines, hydrazines). The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the β-keto position .
- Molecular docking : Simulate interactions with enzymes (e.g., lipases) to design biocatalytic pathways for chiral derivatives .
Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing ethyl with tert-butyl esters) to isolate bioactive motifs. For example, tert-butyl analogs show enhanced membrane permeability .
- Dose-response assays : Use standardized cell lines (e.g., HEK293) to differentiate between therapeutic and cytotoxic thresholds. Contradictions may arise from impurities in earlier synthetic batches .
Q. How do reaction conditions influence the regioselectivity of condensation with arylhydrazines?
Methodological Answer:
- pH control : In acetic acid/ammonium acetate buffer, the β-keto ester forms hydrazones at the oxo group, yielding pyrazole derivatives (e.g., 2-amino-6-phenyl-azonicotinic esters) .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the ester carbonyl, while protic solvents (ethanol) stabilize keto-enol tautomers .
Q. What are the challenges in scaling up enantioselective syntheses of chiral analogs?
Methodological Answer:
- Catalyst design : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru) are required for enantiocontrol. However, steric hindrance from the 4-chlorophenyl group complicates catalyst-substrate interactions .
- Byproduct management : Racemization during hydrolysis of intermediates (e.g., ethyl ester to carboxylic acid) necessitates low-temperature saponification .
Data Contradictions and Validation
Q. Why do NMR spectra of this compound vary across literature reports?
Methodological Answer: Variations arise from:
Q. How can discrepancies in melting points (e.g., 157°C vs. 145°C) be reconciled?
Methodological Answer:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate stable vs. metastable forms .
- Purity assessment : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or impurities lowering observed mp .
Experimental Design
Q. How to design a kinetic study for the ester’s hydrolysis under physiological conditions?
Methodological Answer:
Q. What in silico tools predict metabolic pathways for this compound?
Methodological Answer:
- CYP450 docking : Use SwissADME or MetaSite to identify oxidation sites (e.g., chlorophenyl ring hydroxylation) .
- Pharmacophore modeling : Highlight esterase-labile regions for prodrug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
